Cas no 2229292-90-2 (2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol)

2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol
- 2229292-90-2
- EN300-1815711
-
- インチ: 1S/C11H15NO4/c1-11(2,7-13)8-5-4-6-9(16-3)10(8)12(14)15/h4-6,13H,7H2,1-3H3
- InChIKey: ACOVFZIOYKTJQK-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C)C1C=CC=C(C=1[N+](=O)[O-])OC
計算された属性
- せいみつぶんしりょう: 225.10010796g/mol
- どういたいしつりょう: 225.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815711-1.0g |
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol |
2229292-90-2 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1815711-0.25g |
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol |
2229292-90-2 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1815711-0.5g |
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol |
2229292-90-2 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1815711-0.05g |
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol |
2229292-90-2 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1815711-5g |
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol |
2229292-90-2 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1815711-0.1g |
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol |
2229292-90-2 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1815711-10.0g |
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol |
2229292-90-2 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1815711-2.5g |
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol |
2229292-90-2 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1815711-5.0g |
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol |
2229292-90-2 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1815711-1g |
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol |
2229292-90-2 | 1g |
$1129.0 | 2023-09-19 |
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-olに関する追加情報
Recent Advances in the Study of 2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol (CAS: 2229292-90-2)
The compound 2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol (CAS: 2229292-90-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique nitroaromatic and methoxy functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development and biomedical research.
One of the key areas of investigation has been the compound's role as a potential inhibitor of specific enzymatic pathways. Preliminary in vitro studies have demonstrated that 2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol exhibits selective inhibition against certain kinases involved in inflammatory and oncogenic signaling. These findings suggest its possible utility in the treatment of chronic inflammatory diseases and certain types of cancer. Further mechanistic studies are underway to elucidate the precise molecular interactions and downstream effects.
In addition to its inhibitory properties, recent research has explored the compound's pharmacokinetic profile. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to assess its stability, bioavailability, and metabolic pathways. These studies have revealed that the compound has favorable absorption and distribution characteristics, although further optimization may be required to enhance its metabolic stability and reduce potential toxicity.
Another notable development is the exploration of 2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol as a building block for the synthesis of novel derivatives. Researchers have successfully modified its core structure to generate analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies have identified critical functional groups that contribute to its biological activity, paving the way for the design of next-generation therapeutics.
Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as scalability of synthesis, formulation stability, and long-term safety profiles need to be addressed. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of this promising compound.
In conclusion, the recent studies on 2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol (CAS: 2229292-90-2) highlight its potential as a versatile scaffold for drug discovery. Its unique chemical properties and biological activities make it a valuable candidate for further investigation. Continued research efforts will be crucial to fully unlock its therapeutic potential and bring it closer to clinical realization.
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